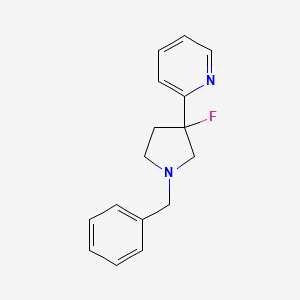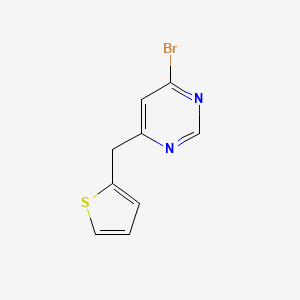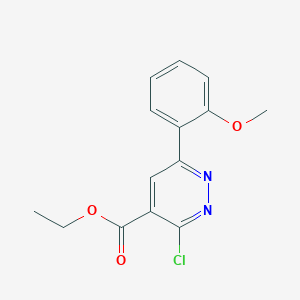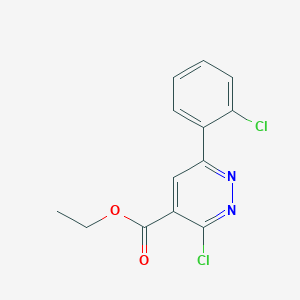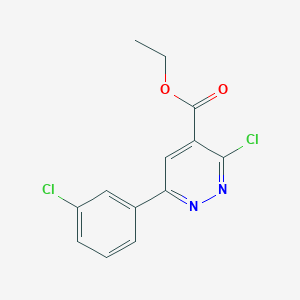
3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
“3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid” is a compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was performed by the Petasis reaction .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) of these compounds is also an important aspect of their chemical reactivity .Aplicaciones Científicas De Investigación
Drug Discovery
The compound belongs to the class of pyrrolidine derivatives , which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
Pyrrolidine derivatives, including “3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid”, have been found to exhibit a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmaceutical Testing
This compound is available for pharmaceutical testing . High-quality reference standards are used for accurate results .
RORγt Inverse Agonists
The compound has been used in the discovery of novel RORγt inverse agonists . These are potential therapeutic targets for autoimmune diseases .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to pyrrolidine derivatives, have shown anti-inflammatory and analgesic activities . This suggests potential applications of “3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid” in these areas.
Chemical Synthesis
The compound can be synthesized from different cyclic or acyclic precursors . It can also be obtained through functionalization of preformed pyrrolidine rings .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique and specific manner.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 1114±006 g/cm3 and boiling point of 2637±230 °C, might influence its bioavailability .
Result of Action
Compounds with similar structures, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Direcciones Futuras
The future directions in the study of pyrrolidine derivatives like “3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid” could involve further exploration of their biological profiles . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c9-8(10)3-6(4-12)11(5-8)2-1-7(13)14/h6,12H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKEVBYEWIHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



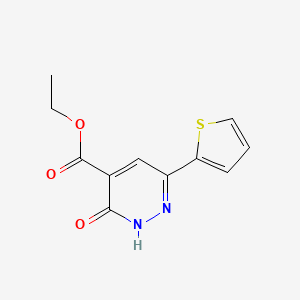
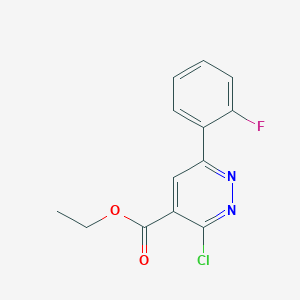

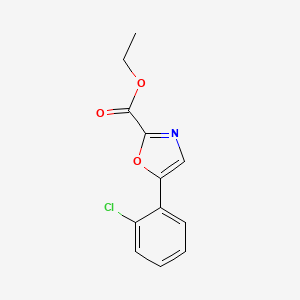
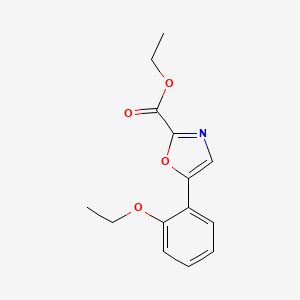
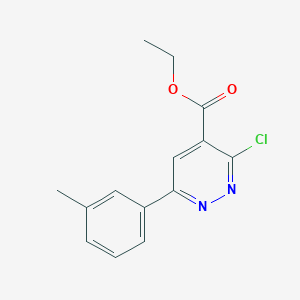
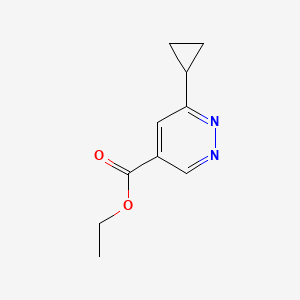
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
